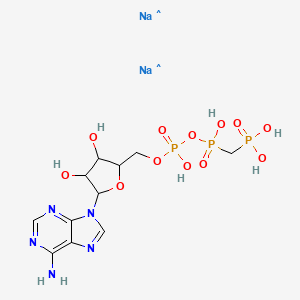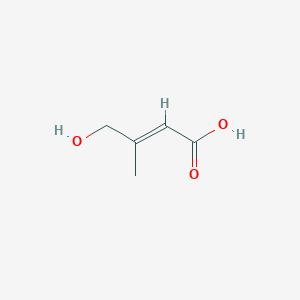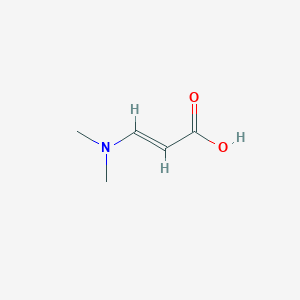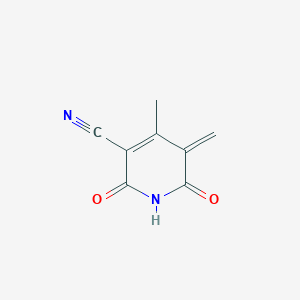
beta, gamma-Methyleneadenosine 5'-triphosphate disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta, gamma-Methyleneadenosine 5’-triphosphate disodium salt: is a nucleotide analog derived from adenosine triphosphate. It is known for its role as a selective agonist for P2X purinoceptors, which are a family of receptors involved in various physiological processes. This compound is often used in biochemical and physiological research due to its ability to mimic the effects of adenosine triphosphate while being resistant to enzymatic degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta, gamma-Methyleneadenosine 5’-triphosphate disodium salt typically involves the chemical modification of adenosine triphosphateThis can be achieved through a series of phosphorylation and methylene transfer reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Beta, gamma-Methyleneadenosine 5’-triphosphate disodium salt primarily undergoes substitution reactions due to the presence of reactive phosphate groups. It is relatively stable and does not easily undergo oxidation or reduction under normal conditions .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include various nucleophiles and electrophiles that target the phosphate groups. Reaction conditions typically involve aqueous solutions with controlled pH and temperature to maintain the stability of the compound .
Major Products: The major products formed from reactions involving beta, gamma-Methyleneadenosine 5’-triphosphate disodium salt are often other nucleotide analogs or modified nucleotides that retain the methylene bridge between the beta and gamma phosphate groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, beta, gamma-Methyleneadenosine 5’-triphosphate disodium salt is used as a tool to study the mechanisms of phosphorylation and dephosphorylation reactions. It serves as a stable analog of adenosine triphosphate, allowing researchers to investigate the role of phosphate groups in various chemical processes .
Biology: In biological research, this compound is used to study the function of P2X purinoceptors and other nucleotide-binding proteins. It helps in understanding the signaling pathways and physiological responses mediated by these receptors .
Medicine: In medicine, beta, gamma-Methyleneadenosine 5’-triphosphate disodium salt is used in the development of therapeutic agents targeting purinergic signaling pathways. It is also used in diagnostic assays to measure the activity of enzymes involved in nucleotide metabolism .
Industry: In industrial applications, this compound is used in the production of nucleotide-based products and as a standard in analytical techniques such as high-performance liquid chromatography and mass spectrometry .
Wirkmechanismus
Beta, gamma-Methyleneadenosine 5’-triphosphate disodium salt exerts its effects by binding to P2X purinoceptors, which are ion channels activated by extracellular nucleotides. Upon binding, it induces a conformational change in the receptor, leading to the opening of the ion channel and the influx of cations such as calcium and sodium. This triggers a cascade of intracellular signaling events that mediate various physiological responses .
Vergleich Mit ähnlichen Verbindungen
- Alpha, beta-Methyleneadenosine 5’-triphosphate lithium salt
- Adenosine 5’-triphosphate disodium salt hydrate
- Adenosine 5’-[gamma-thio]triphosphate tetralithium salt
Uniqueness: Beta, gamma-Methyleneadenosine 5’-triphosphate disodium salt is unique due to the presence of a methylene bridge between the beta and gamma phosphate groups, which confers resistance to enzymatic degradation. This makes it a valuable tool in research applications where stability and prolonged activity are required .
Eigenschaften
Molekularformel |
C11H18N5Na2O12P3 |
|---|---|
Molekulargewicht |
551.19 g/mol |
InChI |
InChI=1S/C11H18N5O12P3.2Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-31(24,25)28-30(22,23)4-29(19,20)21;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21);; |
InChI-Schlüssel |
JLBWUYPVDVBNNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N.[Na].[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6,8-Difluoro-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride](/img/structure/B15131327.png)




